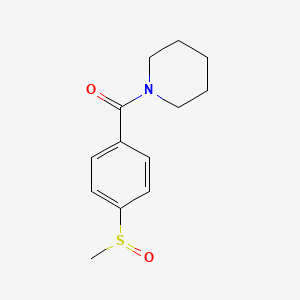
(5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-Br-FUR-3-MPM or 5-Bromo Furfuryl Methyl Piperidinone. The purpose of
Wirkmechanismus
The mechanism of action of (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone is not fully understood. However, it has been suggested that this compound acts as a GABA receptor agonist and enhances the inhibitory neurotransmission in the brain. It has also been suggested that this compound acts as a dopamine agonist and enhances the release of dopamine in the brain.
Biochemical and Physiological Effects:
(5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone has been found to have several biochemical and physiological effects. It has been found to increase the expression of GABA receptors in the brain and enhance the inhibitory neurotransmission. It has also been found to increase the release of dopamine in the brain and enhance the dopaminergic neurotransmission. Additionally, this compound has been found to have anticonvulsant properties and can reduce the frequency and severity of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone in lab experiments include its potential applications in various fields of scientific research, its anticonvulsant properties, and its ability to enhance the inhibitory and dopaminergic neurotransmission. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for the research on (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone. One of the significant future directions is to further investigate its potential applications in the treatment of epilepsy and Parkinson's disease. Another future direction is to study its potential applications in the field of organic electronics and materials science. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthesis methods to improve its yield and purity.
Conclusion:
In conclusion, (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone is a chemical compound that has shown potential applications in various fields of scientific research. Its anticonvulsant properties, ability to enhance the inhibitory and dopaminergic neurotransmission, and potential applications in the treatment of epilepsy and Parkinson's disease make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and to develop new synthesis methods to improve its yield and purity.
Synthesemethoden
The synthesis of (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone involves several steps. The first step is the bromination of furan-3-ylmethanol to obtain 5-bromofuran-3-ylmethanol. The second step involves the reaction of 5-bromofuran-3-ylmethanol with 2-methylpiperidin-1-ylmethanone in the presence of a base to obtain (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone. The yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
(5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone has shown potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found that this compound has anticonvulsant properties and can be used in the treatment of epilepsy. It has also been found to have potential as a therapeutic agent for the treatment of Parkinson's disease. Additionally, this compound has shown potential applications in the field of organic electronics and materials science.
Eigenschaften
IUPAC Name |
(5-bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-4-2-3-5-13(8)11(14)9-6-10(12)15-7-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZXHQQIEMQGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)


![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)




